N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the pyridine ring: The pyrazole intermediate is then reacted with a suitable pyridine precursor, often involving cyclization reactions.
Introduction of substituents:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridine rings.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
Imidazole derivatives: Compounds with a similar heterocyclic structure but containing an imidazole ring instead of a pyrazole ring.
Indole derivatives: Compounds with a fused benzene and pyrrole ring system, exhibiting similar biological activities.
The uniqueness of N4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N6O |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H18N6O/c1-4-21-9-11(7-18-21)6-16-15(22)12-5-10(2)19-14-13(12)8-17-20(14)3/h5,7-9H,4,6H2,1-3H3,(H,16,22) |
InChI Key |
FPFGVJIPYFZYMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=C3C=NN(C3=NC(=C2)C)C |
Origin of Product |
United States |
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